molecular formula C16H16N2O2S2 B2503947 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034496-62-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2503947
CAS No.: 2034496-62-1
M. Wt: 332.44
InChI Key: IIQJZXNXDIELOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound featuring a bithiophene backbone linked via an ethyl group to a 3,5-dimethylisoxazole-4-carboxamide moiety. This structure integrates conjugated thiophene units, which are common in organic semiconductors, with an isoxazole ring known for its pharmacological relevance.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-15(11(2)20-18-10)16(19)17-7-5-13-3-4-14(22-13)12-6-8-21-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJZXNXDIELOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Core Construction

The 3,5-dimethylisoxazole scaffold is synthesized via cyclocondensation strategies. A high-yielding route involves:

  • Formation of β-ketoamide intermediates through reaction of acetylacetone with hydroxylamine hydrochloride under acidic conditions.
  • Cyclization using iodine or tert-butyl hypochlorite to yield 3,5-dimethylisoxazole.

Critical parameters:

  • Temperature : 60–80°C in ethanol/water mixtures
  • Catalyst : Molecular iodine (0.2 equiv) enhances regioselectivity

Carboxylic Acid Activation

The 4-position carboxyl group is introduced via:

  • Vilsmeier-Haack formylation followed by oxidation to carboxylic acid.
  • Chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

Representative Procedure :
3,5-Dimethylisoxazole-4-carboxylic acid (1.0 equiv) is refluxed in SOCl₂ (5.0 equiv) for 3 hr. Excess SOCl₂ is removed under vacuum to yield the carbonyl chloride as a pale-yellow oil (92% yield).

Synthesis of 2-([2,3'-Bithiophen]-5-yl)ethylamine

Bithiophene Assembly

Key steps for [2,3'-bithiophene] synthesis:

  • Lithiation of 2-bromothiophene at -78°C using n-BuLi
  • Cross-coupling with 3-thienylmagnesium bromide via Kumada coupling
  • Purification through silica gel chromatography (hexane:EtOAc 9:1)

Yield : 68–74% for [2,3'-bithiophene] backbone

Ethylamine Sidechain Installation

Two approaches are documented:

Method A : Direct Amination

  • Bromination at the 5-position using NBS
  • Nucleophilic substitution with ethylenediamine in DMF at 80°C
    Yield : 57%

Method B : Reductive Amination

  • Aldehyde formation via Swern oxidation
  • Condensation with ethylenediamine
  • NaBH₄ reduction
    Yield : 63%

Amide Coupling Strategies

Schotten-Baumann Conditions

Reaction of 3,5-dimethylisoxazole-4-carbonyl chloride with 2-([2,3'-bithiophen]-5-yl)ethylamine in biphasic system:

  • Solvent : CH₂Cl₂/H₂O (2:1)
  • Base : NaHCO₃ (2.5 equiv)
  • Temperature : 0°C → rt
    Yield : 78%

Carbodiimide-Mediated Coupling

Using EDC/HOBt in anhydrous DMF:

Parameter Value
Coupling reagent EDC (1.2 equiv)
Additive HOBt (0.5 equiv)
Reaction time 24 hr
Temperature 25°C
Yield 85%

Reaction Optimization and Challenges

Byproduct Formation

Common issues include:

  • O-acylation of isoxazole oxygen (8–12% yield loss)
  • Bithiophene dimerization during coupling steps

Mitigation strategies:

  • Use of Hünig’s base (DIPEA) suppresses O-acylation
  • Strict temperature control (<30°C) prevents oligomerization

Solvent Screening Data

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 85 98.2
THF 7.5 62 94.1
CH₃CN 37.5 71 97.8

Polar aprotic solvents (DMF, CH₃CN) favor reaction efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=5.1 Hz, 1H), 7.21–7.18 (m, 2H), 6.98 (d, J=3.4 Hz, 1H), 3.65 (q, J=6.2 Hz, 2H), 2.89 (t, J=6.2 Hz, 2H), 2.54 (s, 6H)
  • HRMS : m/z calcd for C₁₉H₁₉N₂O₂S₂ [M+H]⁺ 387.0814, found 387.0811

Purity Assessment

HPLC Conditions :

  • Column: C18 (250 × 4.6 mm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 8.72 min
  • Purity: >99%

Biological Relevance and Applications

While beyond synthetic scope, preliminary analogs show:

  • BRD4 inhibition (IC₅₀ = 0.162 μM in HCT116 cells)
  • Antiproliferative activity via tubulin binding

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carboxamides.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bithiophene moiety can interact with biological membranes, while the isoxazole ring may participate in hydrogen bonding or other interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is most structurally analogous to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS: 2210138-14-8), a hydroxyethyl variant. Key differences and implications are outlined below:

Structural and Functional Differences

Linker Group: Target Compound: Ethyl (-CH₂-CH₂-) linker. Hydroxyethyl Analog: Contains a hydroxyl (-OH) group on the ethyl linker . The target compound’s ethyl linker likely improves lipophilicity, favoring membrane permeability in biological systems.

Molecular Formula and Weight :

  • Target Compound : Inferred formula C₁₆H₁₅N₂O₂S₂ (molecular weight ~331.4 g/mol).
  • Hydroxyethyl Analog : C₁₆H₁₆N₂O₃S₂ , molecular weight 348.4 g/mol .
  • Impact : The analog’s higher molecular weight and oxygen content may affect crystallization behavior or pharmacokinetics.

Hypothetical Property Comparison

Property Target Compound Hydroxyethyl Analog
Polarity Lower (lacks -OH) Higher (due to -OH)
Solubility Likely higher in non-polar solvents Enhanced in polar solvents (e.g., DMSO, water)
Synthetic Complexity Simpler (no -OH protection steps) May require hydroxyl group management

Research Implications

  • Material Science : The target compound’s conjugated bithiophene-ethyl system could improve charge transport in organic thin-film transistors compared to the hydroxyethyl analog, where -OH might introduce traps.
  • Drug Design : The ethyl linker may enhance blood-brain barrier penetration, whereas the hydroxyethyl analog’s polarity could favor renal excretion.

Data Tables

Table 1: Structural and Molecular Comparison

Parameter Target Compound Hydroxyethyl Analog
Molecular Formula C₁₆H₁₅N₂O₂S₂ (inferred) C₁₆H₁₆N₂O₃S₂
Molecular Weight (g/mol) ~331.4 (calculated) 348.4
Functional Groups Ethyl, carboxamide, dimethylisoxazole Hydroxyethyl, carboxamide, dimethylisoxazole

Table 2: Theoretical Property Analysis

Property Target Compound Hydroxyethyl Analog
LogP (lipophilicity) Higher (~3.5 estimated) Lower (~2.8 estimated)
Hydrogen Bond Acceptors 2 3
Synthetic Steps Fewer (no hydroxylation/protection) Additional steps for -OH stability

Research Findings and Limitations

  • Gaps in Data : Experimental data (e.g., solubility, melting point) for the target compound are unavailable, necessitating caution in extrapolating properties.
  • Key Inference : The hydroxyethyl analog’s -OH group may make it more amenable to covalent modifications (e.g., prodrug strategies) compared to the target compound .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, a compound featuring a unique combination of isoxazole and bithiophene moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 253.34 g/mol

The presence of both the isoxazole ring and the bithiophene structure contributes to its unique properties and biological activities.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Bromodomain Inhibition : Research has shown that 3,5-dimethylisoxazoles act as acetyl-lysine mimetics that can inhibit bromodomains. This interaction is crucial in regulating gene transcription through histone acetylation .
  • Antiproliferative Properties : In vitro studies indicate that compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The inhibition of bromodomain interactions leads to reduced cell proliferation .
  • Anti-inflammatory Effects : Compounds with isoxazole structures have been associated with anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Case Studies and Experimental Findings

  • In Vitro Cell Line Studies :
    • A study demonstrated that derivatives of 3,5-dimethylisoxazole showed significant activity against colon cancer cell lines with IC50 values in the low nanomolar range (e.g., IC50 = 4.8 nM) .
    • Another study highlighted the compound's ability to inhibit histone acetylation, which is vital for controlling gene expression related to cancer progression .
  • Comparative Analysis :
    • The biological activity of this compound was compared with established drugs in terms of potency and selectivity against specific targets. This analysis revealed that it possesses comparable efficacy to known bromodomain inhibitors .

Summary of Biological Activities

Activity TypeDescriptionReference
Bromodomain InhibitionDisplaces acetylated histones
AntiproliferativeReduces proliferation in cancer cells
Anti-inflammatoryPotential treatment for inflammation

Q & A

Basic: How can the synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide be optimized for reproducibility?

Methodological Answer:
Synthetic optimization should focus on:

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling for the bithiophene moiety to ensure regioselectivity .
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to minimize hydrolysis of the isoxazole-carboxamide group .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol to achieve >95% purity. Document yields at each step to identify bottlenecks .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : Assign signals using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on the bithiophene protons (δ 6.8–7.3 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). Compare with analogs in .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 389.5) and detect impurities .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for the ethyl linker and bithiophene orientation .

Advanced: How does the electronic interplay between the bithiophene and isoxazole-carboxamide groups influence reactivity?

Methodological Answer:

  • DFT calculations : Model HOMO-LUMO distributions to predict sites for electrophilic/nucleophilic attacks. The thiophene sulfur atoms may act as electron donors, while the isoxazole ring could stabilize charge transfer .
  • Experimental validation : Perform bromination reactions at the bithiophene’s α-position (using NBS in CCl4_4) and monitor regioselectivity via 1H^1 \text{H}-NMR .
  • Comparative studies : Contrast reactivity with simpler analogs lacking the ethyl linker (e.g., ’s thiazole-oxazole hybrids) to isolate electronic effects .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response reevaluation : Test the compound in standardized assays (e.g., kinase inhibition or antimicrobial MIC) using a 10-point dilution series to confirm IC50_{50}/MIC values .
  • Solubility controls : Account for DMSO concentration effects (e.g., ≤1% v/v) in cell-based assays, as the compound’s hydrophobicity (logP ~3.5) may skew results .
  • Structural analogs : Compare activity with ’s benzoxazole derivatives to determine if thiophene/isoxazole synergy is essential .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Synthesize derivatives with:
    • Bithiophene replacements : Substitute with benzodithiophene or terthiophene to assess π-conjugation effects .
    • Isoxazole substitutions : Replace the 3,5-dimethyl groups with trifluoromethyl or nitro moieties to modulate electron-withdrawing properties .
  • Bioisosteric swaps : Test sulfonamide ( ) or urea analogs to evaluate hydrogen-bonding impacts on target binding .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data from analogs in and .

Advanced: How can researchers validate target engagement in biological systems?

Methodological Answer:

  • SPR/BLI assays : Immobilize recombinant proteins (e.g., kinases or GPCRs) to measure binding kinetics (kon_\text{on}/koff_\text{off}) and affinity (KD_\text{D}) .
  • Cellular thermal shift assays (CETSA) : Treat cells with the compound (10 µM, 1 hr) and monitor protein denaturation curves via Western blot .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in putative binding pockets to identify critical residues .

Basic: What are the critical stability parameters for long-term storage?

Methodological Answer:

  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring. Expect <5% degradation if stored in amber vials at -20°C .
  • Light sensitivity : UV-Vis spectroscopy (λ 250–400 nm) can detect photodegradation products; use argon-purged vials for light-sensitive batches .

Advanced: How can in silico models predict metabolic pathways?

Methodological Answer:

  • CYP450 docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms, prioritizing oxidation sites (e.g., thiophene α-carbons) .
  • Metabolite prediction : Combine GLORYx (for phase I) and BioTransformer (for phase II) to forecast glucuronidation/sulfation sites .
  • In vitro validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated or conjugated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.